molecular formula C7H8N2O3 B13466139 Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B13466139
M. Wt: 168.15 g/mol
InChI Key: OYKLXXCSRKRZCD-UHFFFAOYSA-N
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Description

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate is a chemical research compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole core is thermostable and is known to be a key pharmacophore in the development of novel therapeutic agents due to its ability to engage in hydrogen bonding with biological target sites . This particular derivative is substituted with an ethenyl (vinyl) group, which provides a reactive handle for further synthetic modification via reactions such as polymerization or cycloaddition, and an ethyl ester group, which can be hydrolyzed or transformed into other functional groups like hydrazides for the construction of more complex molecules . Researchers value this compound as a versatile building block (or synthon) for designing and synthesizing libraries of new chemical entities. The 1,3,4-oxadiazole class of compounds has been extensively investigated for its diverse biological activities, with numerous derivatives demonstrating potent effects in anticancer research by targeting key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3H,1,4H2,2H3

InChI Key

OYKLXXCSRKRZCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C=C

Origin of Product

United States

Preparation Methods

Synthesis via Monoalkyl Oxalate Hydrazide Intermediate

This approach involves three main steps:

Step Description Conditions Outcome
1 Reaction of dialkyl oxalate with hydrazine hydrate Ammonia decomposition reaction Formation of monoalkyl oxalate hydrazide intermediate
2 Acylation of monoalkyl oxalate hydrazide with fatty acid anhydride Controlled temperature (60-65°C), 1 hour Formation of 2-hydrazide-monoalkyl oxalate
3 Dehydration ring closure (rearrangement) Heating to 60-65°C, nitrogen release observed Formation of 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester (target compound)

This method, patented and developed by Merck, avoids the use of highly toxic reagents, offers high yields, and is suitable for industrial scale-up.

Oxidative Cyclization of Semicarbazones

  • Semicarbazones derived from appropriate aldehydes or ketones can be cyclized oxidatively using bromine in acetic acid or iodine in the presence of potassium iodide and sodium hydroxide.

  • This method yields 5-substituted 1,3,4-oxadiazole-2-amines, which can be further functionalized to introduce the ethenyl group at the 5-position.

  • Advantages include the use of commercially cheap and relatively safe reagents and applicability to large-scale synthesis.

One-Pot Synthesis Using Coupling Agents and Microwave Heating

  • Monoarylhydrazides react with acid chlorides in solvents like hexamethylphosphoramide (HMPA) under microwave irradiation, leading to rapid formation of 2,5-disubstituted 1,3,4-oxadiazoles.

  • This method provides good to excellent yields without the need for additional acid catalysts or dehydrating agents.

  • The ethenyl substituent can be introduced via the appropriate acid chloride or hydrazide precursor.

Method Key Intermediate Reagents Conditions Yield Advantages Limitations
Monoalkyl Oxalate Hydrazide Route Monoalkyl oxalate hydrazide Dialkyl oxalate, hydrazine hydrate, fatty acid anhydride 60-65°C, 1 hr heating High (60-80%) Safe, industrially scalable, avoids toxic reagents Requires fatty acid anhydride, multi-step
Oxidative Cyclization of Semicarbazones Semicarbazones Bromine/iodine, acetic acid, NaOH, KI Room temp to reflux Moderate to High Cheap reagents, scalable Requires handling of halogens, moderate toxicity
One-Pot Microwave-Assisted Synthesis Monoarylhydrazides and acid chlorides Acid chlorides, HMPA solvent Microwave heating Good to Excellent Rapid, catalyst-free Requires microwave equipment, solvent toxicity
  • The rearrangement of 5-substituted tetrazoles to 5-alkyl-1,3,4-oxadiazole-2-carboxylates has been demonstrated to be efficient, with nitrogen gas evolution indicating reaction progress.

  • Microwave-assisted methods significantly reduce reaction times and improve yields, making them attractive for laboratory-scale synthesis.

  • Oxidative cyclization methods are versatile for introducing various substituents at the 5-position, including ethenyl groups, by choosing suitable precursors.

  • Spectroscopic methods such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis are critical for confirming the structure of synthesized compounds.

The preparation of ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate can be effectively achieved through several synthetic routes, each with distinct advantages. The monoalkyl oxalate hydrazide pathway offers a safe and scalable industrial method, while oxidative cyclization and microwave-assisted one-pot syntheses provide efficient laboratory approaches. Selection of the method depends on available reagents, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 5-position of 1,3,4-oxadiazole-2-carboxylates is highly modular, allowing for diverse substitutions. Key structural analogs include:

Compound Name Substituent at 5-Position Molecular Formula Key Synthetic Method(s) Yield (%) CAS No. Reference
Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate Ethenyl (-CH=CH₂) C₇H₈N₂O₃ Not explicitly described (analogous to aryl syntheses) N/A Not provided
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate Phenyl (C₆H₅) C₁₁H₁₀N₂O₃ Visible-light-promoted cyclization 68 888504-28-7
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ Silica gel chromatography purification 84 Not provided
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Methyl (-CH₃) C₆H₈N₂O₃ Not specified N/A 37641-36-4
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Amino (-NH₂) C₅H₇N₃O₃ Hydrazide cyclization N/A 4970-53-0

Substituent Impact :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 3c) enhance electrophilic reactivity, as seen in higher yields (84%) compared to unsubstituted phenyl analogs (68%) .
  • Amino substituents (e.g., 5-amino derivatives) are pivotal in bioactive molecule design, as seen in hydrazide-based pharmacophores .
Spectral and Physicochemical Properties
  • ¹H NMR Shifts: Ethyl 5-phenyl: δ 4.48 (q, J = 7.1 Hz, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, CH₃) . Ethyl 5-(4-methoxyphenyl): δ 4.55 (q, OCH₂CH₃), 3.85 (s, OCH₃) .
  • IR Spectra :
    • Carboxylate C=O stretches appear at ~1742–1751 cm⁻¹ across derivatives .
    • Ethenyl C=C stretches (~1640 cm⁻¹) may distinguish the ethenyl analog .

Biological Activity

Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article synthesizes available data on its biological activity, synthesis methods, and potential therapeutic applications.

Overview of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. They have been extensively studied for their potential as drug candidates due to their ability to interact with various biological targets. This compound fits within this framework and exhibits promising properties.

Synthesis Methods

The synthesis of this compound typically involves methods such as cyclization reactions from acylhydrazides or other precursor compounds. The following table summarizes some synthetic approaches:

Method Description Yield (%)
Cyclization with AcylhydrazidesReacting acylhydrazides with various reagents to form oxadiazole derivatives50–65
Microwave-Assisted SynthesisUtilizing microwave radiation for rapid cyclization reactions54–75
Electro-cyclizationConverting semicarbazones to oxadiazoles through electro-cyclizationVariable

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines. Notably:

  • Cytotoxicity : Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway engagement. For instance, one study reported IC50 values ranging from 0.11 to 1.47 µM against different cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have also been documented. Compounds similar to this compound demonstrated efficacy in reducing inflammation in animal models. The following findings were noted:

  • Inflammation Models : In rat paw edema models induced by formalin, derivatives showed significant reductions in paw volume comparable to standard anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

This compound and its derivatives have shown antimicrobial activity against various pathogens:

  • Bacterial Inhibition : In vitro studies indicated that certain oxadiazole derivatives exhibited good activity against Gram-positive and Gram-negative bacteria . Some compounds demonstrated comparable efficacy to established antibiotics.

Case Studies

Several case studies highlight the biological potential of this compound:

  • Study on Cancer Cell Lines : A study assessed the compound's effect on MCF7 (breast cancer) and U937 (leukemia) cell lines. Results indicated a dose-dependent increase in apoptosis markers .
  • Anti-inflammatory Efficacy : In a controlled experiment using rat models for inflammation, the compound reduced edema significantly at doses as low as 50 mg/kg .

Q & A

Q. What are the common synthetic routes for Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, phosphoryl chloride (POCl₃) can catalyze the formation of oxadiazole rings from hydrazide precursors under reflux conditions. Post-synthesis purification often involves flash chromatography using gradients of dichloromethane/diethyl ether (e.g., 1:10 v/v) to isolate the product with >95% purity . Key parameters include temperature control (65–70°C) and inert atmosphere (N₂) to prevent side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential. For NMR, signals for the ethenyl group (δ 5.0–6.5 ppm for protons; δ 110–140 ppm for carbons) and oxadiazole ring (δ 160–170 ppm for carbonyl carbons) are diagnostic. IR confirms the C=O stretch (~1700 cm⁻¹) and C=N absorption (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., m/z 198.22 for C₉H₁₄N₂O₃) .

Q. How should researchers handle this compound safely in laboratory settings?

Follow OSHA HCS guidelines: use PPE (nitrile gloves, lab coat), avoid inhalation/contact, and work in a fume hood. In case of skin exposure, wash immediately with soap/water. Store in airtight containers at 2–8°C, away from moisture and oxidizers . Contradictory safety protocols (e.g., inert gas vs. dry storage) highlight the need to cross-reference batch-specific SDS sheets.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the oxadiazole core and ethenyl substituent geometry. For example, torsional angles between the oxadiazole ring and substituents (e.g., 28.88° for bromophenyl derivatives) reveal steric interactions . Data collection with a Ruby Gemini diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R₁ < 0.05 are standard .

Q. What computational methods are suitable for studying the electronic properties of this oxadiazole derivative?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models correlate with experimental UV-Vis spectra and reactivity in nucleophilic/electrophilic substitutions. For instance, the electron-withdrawing oxadiazole ring enhances electrophilic attack at the ethenyl group .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Structure-Activity Relationship (SAR) studies on analogs (e.g., 4-chloro-2-phenoxy derivatives) show that electron-withdrawing groups enhance binding to targets like GABAₐ receptors. Radioligand assays (IC₅₀ values) and molecular docking (AutoDock Vina) can quantify these effects. For example, a 4-Cl substituent increases affinity by 3-fold compared to unsubstituted analogs .

Methodological Considerations

Q. How can researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 38% vs. 60%) often stem from reaction scale or purification methods. Reproducibility requires strict control of:

  • Hydrazide precursor purity (validate via TLC).
  • Solvent dryness (e.g., molecular sieves for DMF).
  • Chromatography conditions (e.g., silica gel pore size). Pilot small-scale reactions (<1 mmol) before scaling up .

Q. What strategies mitigate crystallization challenges for XRD analysis?

Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes single-crystal growth. For stubborn cases, vapor diffusion (e.g., hexane into dichloromethane) or seeding with isostructural compounds (e.g., bromophenyl analogs) can induce nucleation .

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